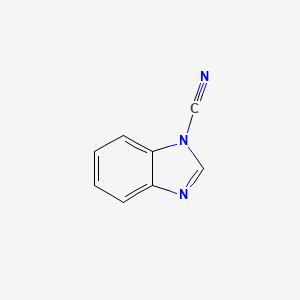

1H-Benzimidazole-1-carbonitrile

Beschreibung

General Significance of the Benzimidazole (B57391) Heterocyclic Core in Chemical Sciences

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov Its significance stems from its structural similarity to naturally occurring purines, which allows it to interact with a wide array of biological targets. ijarsct.co.inmdpi.com This versatile core is found in numerous pharmacologically active compounds, including those with antimicrobial, antiviral, anthelmintic, anticancer, anti-inflammatory, and antihypertensive properties. nih.govnih.govresearchgate.net The ability to readily substitute at various positions on the benzimidazole ring allows for the fine-tuning of its biological and physical properties, making it a cornerstone for drug discovery and the development of novel functional materials. researchgate.netscholarsresearchlibrary.com

The benzimidazole nucleus is a key component in several approved drugs, such as the anthelmintics albendazole (B1665689) and mebendazole (B1676124), the proton pump inhibitors omeprazole (B731) and lansoprazole, and the antihistamine astemizole. nih.govacs.org Its importance also extends to materials science, where benzimidazole derivatives are being explored for applications as high-energy materials and in the development of polymers with specific separation properties. mdpi.comchemicalbook.com

Distinctive Attributes and Research Focus on 1H-Benzimidazole-1-carbonitrile and its Analogues

Among the vast family of benzimidazole derivatives, this compound holds a unique position due to the presence of a cyano (-C≡N) group attached to one of the nitrogen atoms of the imidazole ring. This specific substitution significantly alters the electronic distribution and hydrogen bonding capacity of the molecule compared to the parent benzimidazole or its isomers where the cyano group is at other positions. vulcanchem.com

The introduction of the cyano group at the N1 position makes this compound a subject of interest for several reasons:

Altered Reactivity: The electron-withdrawing nature of the cyano group influences the reactivity of the benzimidazole ring system, potentially opening up new synthetic pathways and chemical transformations.

Modified Biological Activity: The specific placement of the cyano group can lead to novel interactions with biological targets, offering possibilities for the development of new therapeutic agents with unique mechanisms of action. Research into analogues, such as those with additional substitutions on the benzimidazole core, aims to explore the structure-activity relationships and optimize biological efficacy. nih.gov

Coordination Chemistry: The nitrogen atoms in the benzimidazole ring, along with the nitrogen of the cyano group, can act as potential coordination sites for metal ions, leading to the formation of novel coordination polymers and metal-organic frameworks with interesting catalytic or material properties.

Historical Development and Evolution of Benzimidazole Research Perspectives

The history of benzimidazole research dates back to the 19th century, with the first synthesis of benzimidazole reported in 1872. scholarsresearchlibrary.com However, significant interest in this heterocyclic system surged in the mid-20th century.

Early Discoveries (1940s-1960s): In 1944, Woolley first proposed the biological significance of benzimidazole, noting its structural resemblance to purines. ijarsct.co.in A major breakthrough came with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a key component of vitamin B12. nih.gov The first benzimidazole-based drug, thiabendazole, an anthelmintic, was introduced in 1961. ijarsct.co.in

Expansion of Therapeutic Applications (1970s-1990s): The following decades saw the development of a wide range of benzimidazole-based drugs with diverse therapeutic applications. This period witnessed the introduction of anthelmintics like mebendazole and albendazole, the fungicide benomyl, and the first proton pump inhibitor, omeprazole. nih.govijarsct.co.in

Modern Research and Diversification (2000s-Present): In recent years, research has expanded beyond medicinal applications. While the development of new therapeutic agents remains a primary focus, with investigations into anticancer, antiviral, and antimicrobial properties, there is a growing interest in the material science applications of benzimidazoles. acs.orgmdpi.comresearchgate.net Modern synthetic methods, including microwave-assisted and nano-catalyzed reactions, have been developed to create novel benzimidazole derivatives more efficiently. mdpi.comorganic-chemistry.org The focus has also shifted towards understanding the intricate structure-activity relationships and the mechanisms of action of these compounds at a molecular level. nih.gov The study of specific derivatives like this compound reflects this trend of exploring the impact of precise structural modifications on the compound's properties and potential applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzimidazole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCJHVTWXFWDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578044 | |

| Record name | 1H-Benzimidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31892-41-8 | |

| Record name | 1H-Benzimidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYANOBENZIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1h Benzimidazole 1 Carbonitrile

Intrinsic Reactivity of the Carbonitrile Functional Group

The carbonitrile (cyano) group attached to the N1 position of the benzimidazole (B57391) ring is a potent electron-withdrawing group. This electronic influence significantly impacts the reactivity of the entire molecule. The nitrogen atom of the nitrile is sp-hybridized and possesses a lone pair of electrons, while the carbon atom is electrophilic due to the polarization of the carbon-nitrogen triple bond. This inherent electrophilicity of the nitrile carbon makes it susceptible to attack by nucleophiles.

The reactivity of the nitrile group can be modulated by the electronic nature of the benzimidazole ring. The benzimidazole system itself is electron-rich and can engage in various electrophilic and nucleophilic substitution reactions. The presence of the N-cyano group, however, deactivates the ring towards electrophilic attack and can influence the regioselectivity of nucleophilic substitution reactions.

Transformations of the Nitrile Moiety

The versatile nitrile group of 1H-Benzimidazole-1-carbonitrile can be readily converted into a variety of other functional groups, significantly expanding its synthetic utility.

A significant transformation of the nitrile group is its conversion into an amidoxime (B1450833). This reaction is typically achieved by treating the nitrile with hydroxylamine. The resulting amidoxime is a valuable intermediate in the synthesis of various heterocyclic systems, particularly 1,2,4-oxadiazoles. The formation of amidoximes from nitriles is a well-established synthetic route. researchgate.net

The carbonitrile group can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid. libretexts.orgyoutube.comyoutube.com The reaction proceeds through an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. youtube.comyoutube.com The conditions for hydrolysis, such as temperature and the concentration of the acid or base, can be controlled to favor the formation of either the amide or the carboxylic acid. youtube.com

Alternatively, the nitrile group can be reduced to a primary amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by workup to afford the primary amine. libretexts.org Another reducing agent, diisobutylaluminum hydride (DIBALH), can be used to reduce nitriles to aldehydes. libretexts.org

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Partial Hydrolysis | Mild acidic or basic conditions | Amide |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine |

| Reduction | 1. DIBALH, toluene; 2. H₂O | Aldehyde |

Heterocyclic Ring Annulation and Fusion Reactions

This compound and its derivatives serve as valuable building blocks for the construction of more complex, fused heterocyclic systems. These reactions often leverage the reactivity of both the benzimidazole core and the nitrile functionality.

The benzimidazole scaffold can be elaborated through annulation reactions to create fused polycyclic systems with diverse biological activities. For instance, pyridobenzimidazoles can be synthesized from 2-cyanomethylbenzimidazoles through reactions like Knoevenagel condensation, Michael addition, and reactions with enaminones or β-dicarbonyl compounds. researchgate.net The synthesis of fused pyrido-benzimidazoles has also been reported through condensation reactions with aromatic ketones.

While specific examples for this compound are not prevalent in the provided search results, photochemical and thermal cyclodehydrogenation reactions are general strategies for forming new carbon-carbon bonds and constructing fused aromatic systems in related heterocyclic compounds. These reactions typically involve the intramolecular cyclization of a precursor molecule followed by the elimination of hydrogen.

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole Ring System

The benzimidazole ring system possesses a unique electronic structure with two nitrogen atoms, influencing its reactivity towards both electrophiles and nucleophiles. chemicalbook.com The N1-position is characterized as π-excessive, while the N3-position is π-deficient. chemicalbook.com This electronic distribution makes the C2 position particularly susceptible to nucleophilic attack. chemicalbook.com Conversely, theoretical calculations suggest that the benzene (B151609) part of the benzimidazole ring (positions 4, 5, 6, and 7) is π-excessive and therefore prone to electrophilic substitution reactions. chemicalbook.com

The introduction of a cyano group at the N1 position, as in this compound, further modulates this reactivity. The -CN group is strongly electron-withdrawing, which is expected to deactivate the entire ring system towards electrophilic attack. However, commercial suppliers of this compound note its utility as a reactant in electrophilic aromatic substitution reactions, although specific examples on the benzimidazole ring itself are not extensively detailed in readily available literature. sigmaaldrich.comsigmaaldrich.com

Electrophilic Substitution:

While specific studies on the electrophilic substitution of the benzimidazole ring in this compound are limited, general principles suggest that any such reaction would be challenging due to the deactivating effect of the N1-cyano group. The benzene portion of the molecule would be the expected site of substitution.

Nucleophilic Substitution:

The primary reactivity of this compound involves the cyano group itself, which acts as an electrophilic center. This compound is recognized as an effective electrophilic cyanating agent, transferring the cyano group to various nucleophiles. sigmaaldrich.comsigmaaldrich.com

Additionally, the benzimidazole ring, particularly at the C2 position, can be susceptible to nucleophilic attack. While direct nucleophilic substitution on the benzene portion of the benzimidazole ring is not a common reaction pathway, intramolecular nucleophilic aromatic substitution (SNAr) has been observed in suitably substituted benzimidazole derivatives. For instance, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo intramolecular cyclization via nucleophilic attack of a pendant alkoxide on the nitro-activated phenyl ring. nih.gov

The following table summarizes the general reactivity of the benzimidazole ring system:

| Reaction Type | Position(s) on Benzimidazole Ring | Reactivity | Governing Factors |

| Electrophilic Substitution | 4, 5, 6, 7 | Prone to substitution | π-excessive nature of the benzene ring |

| Nucleophilic Substitution | 2 | Prone to substitution | π-deficient nature of the N3 and C2 positions |

Mechanistic Investigations of Key Transformations and Side Reactions

Detailed mechanistic studies specifically for electrophilic and nucleophilic substitution reactions on the ring of this compound are not widely reported. However, the mechanism of its primary role as a cyanating agent and potential side reactions can be inferred from related systems.

Mechanism of Cyanation:

This compound serves as an electrophilic source of the cyanide ion (CN⁺ synthon). The reaction with a nucleophile (Nu⁻) likely proceeds through a nucleophilic addition to the carbon of the cyano group, followed by the elimination of the benzimidazole anion, which is a good leaving group.

Step 1: Nucleophilic attack The nucleophile attacks the electrophilic carbon of the nitrile group.

Step 2: Elimination The benzimidazole anion departs, resulting in the cyanated nucleophile and the benzimidazole anion. The anion is then protonated upon workup.

Potential Side Reactions:

In reactions involving this compound, particularly when strong bases or nucleophiles are used, side reactions can occur.

Hydrolysis: In the presence of water or hydroxide (B78521) ions, the cyano group can be hydrolyzed to a carboxamide or a carboxylic acid. The product information for this compound indicates its reactivity in alkaline solutions, suggesting hydrolysis is a potential reaction. sigmaaldrich.comsigmaaldrich.com

Ring Opening: Under harsh reaction conditions, the imidazole (B134444) ring of benzimidazoles can be susceptible to cleavage.

Reactions with the Benzimidazole Ring: While the N1-cyano group deactivates the ring towards electrophiles, strong nucleophiles could potentially react at the C2 position, leading to the formation of byproducts.

The following table outlines some key transformations and potential side reactions of this compound:

| Transformation | Reactant | Product Type | Potential Side Reactions |

| Cyanation | Grignard Reagents | Aryl/Heteroaryl Nitriles | Reaction at other functional groups |

| Carboximidate formation | Aliphatic Alcohols | Alkyl benzimidazole-1-carboximidates | Hydrolysis of the cyano group |

| Carbohydrazonamide formation | Hydrazine | 1H-benzimidazole-1-carbohydrazonamide | Formation of di-substituted hydrazines |

| Hydrolysis | Water/Alkali | Benzimidazole-1-carboxamide/acid | Ring opening under harsh conditions |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR data, the chemical environment of each proton and carbon atom in 1H-Benzimidazole-1-carbonitrile can be meticulously mapped.

The ¹H and ¹³C NMR spectra of benzimidazole (B57391) derivatives provide fundamental information about the molecular framework. arabjchem.orgresearchgate.net In ¹H NMR, the chemical shifts of the protons on the benzimidazole ring are influenced by the electronic environment and the presence of substituents. organicchemistrydata.org For the parent 1H-benzimidazole, the protons of the benzene (B151609) ring typically appear as a complex multiplet, while the C2-H proton resonates at a distinct downfield position.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to their hybridization and proximity to nitrogen atoms. arabjchem.orgresearchgate.net Tautomerism in NH-benzimidazoles can lead to the coalescence of signals for chemically equivalent carbons in certain solvents, a phenomenon that provides insight into the dynamic processes occurring in solution. nih.govresearchgate.net However, for derivatives where tautomerism is restricted, distinct signals for all carbon atoms are typically observed. arabjchem.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Benzimidazole Derivatives

| Nucleus | Chemical Shift (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 8.0 | The specific shifts and coupling patterns depend on the substitution pattern. |

| ¹H (C2-H) | ~8.0 | Can be broader due to exchange. |

| ¹H (N-H) | Variable | Often broad and its position is solvent and concentration dependent. |

| ¹³C (Aromatic) | 110 - 145 | Shifts are influenced by the nitrogen atoms and substituents. |

| ¹³C (C2) | ~140 - 150 | Typically the most downfield carbon in the imidazole (B134444) ring. |

Note: The exact chemical shifts for this compound will be specific to the compound and the solvent used for analysis.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. ugm.ac.idipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the benzimidazole ring system. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. princeton.edu It is particularly useful for identifying quaternary carbons and for connecting different spin systems across the molecule, such as linking the protons on the benzene ring to the carbons of the imidazole moiety. ugm.ac.idresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments identify protons that are close in space, providing through-space correlations. This is crucial for determining the stereochemistry and conformation of the molecule. princeton.edubeilstein-journals.org

The collective data from these 2D NMR experiments allows for a complete and confident assignment of all proton and carbon resonances in this compound. researchgate.net

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms within the benzimidazole ring. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including hybridization, protonation state, and involvement in hydrogen bonding. nih.gov This technique can be used to distinguish between the two nitrogen atoms in the imidazole ring and to study the tautomeric equilibrium in solution. nih.govresearchgate.net The use of inverse-detected techniques like ¹H-¹⁵N HSQC and HMBC can significantly enhance the sensitivity of ¹⁵N NMR experiments. ipb.pt

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly specific to its structure. nist.govnist.govnist.gov For this compound, the IR spectrum reveals key functional groups. The characteristic stretching vibration of the nitrile group (C≡N) is expected to appear as a sharp, intense band in the region of 2200-2300 cm⁻¹. The spectrum will also display absorptions corresponding to the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the benzimidazole core, and various bending vibrations. researchgate.netresearchgate.netresearchgate.net The position and intensity of the N-H stretching vibration, typically observed as a broad band, can provide information about hydrogen bonding. researchgate.net

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C≡N | Stretching | 2200 - 2300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C / C=N | Stretching | 1450 - 1650 |

| N-H | Stretching | 3200 - 3500 (broad) |

| C-H | Bending (out-of-plane) | 700 - 900 |

Mass Spectrometry (MS and LC-MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula. rsc.org

Electron ionization (EI) mass spectrometry often reveals characteristic fragmentation patterns for benzimidazole derivatives. scispace.comresearchgate.net The molecular ion peak is typically observed, and subsequent fragmentation can involve the loss of the nitrile group and cleavage of the imidazole ring. scispace.com Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing complex mixtures and can be used to determine the purity of this compound. nih.govnih.gov Tandem mass spectrometry (MS/MS) can further elucidate fragmentation pathways, providing additional structural information. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.ro The benzimidazole ring system is a chromophore that absorbs UV light, typically exhibiting multiple absorption bands corresponding to π → π* and n → π* transitions. youtube.comlibretexts.org The absorption maxima (λ_max) and molar absorptivities (ε) are characteristic of the compound's electronic structure. researchgate.net The UV-Vis spectrum of this compound is expected to show characteristic absorptions related to the benzimidazole chromophore, which may be influenced by the electron-withdrawing nature of the nitrile group. researchgate.net

X-Ray Single Crystal Diffraction for Definitive Solid-State Structure Determination

X-ray single crystal diffraction stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior.

For a compound like this compound, obtaining a single crystal suitable for X-ray analysis is the first critical step. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound. Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not widely published, analysis of related benzimidazole structures provides insight into expected findings. nih.govnih.gov The core benzimidazole ring system is expected to be nearly planar. Key structural parameters of interest would be the geometry of the N-cyano group (C≡N bond length and the C-N-C bond angle connecting it to the imidazole ring) and the dihedral angle between the cyano group and the benzimidazole plane. Intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules, would also be revealed, providing insight into the crystal packing. nih.gov

Table 1: Representative Crystallographic Parameters for Benzimidazole Derivatives Note: This table is illustrative of typical data obtained for related compounds, as specific data for this compound is not available in public databases.

| Parameter | Typical Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| a (Å) | 10 - 20 |

| b (Å) | 5 - 16 |

| c (Å) | 5 - 15 |

| α, β, γ (°) | 90, 90-110, 90 |

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretical values calculated from the molecular formula to verify the compound's stoichiometric purity.

The molecular formula for this compound is C₈H₅N₃, with a molecular weight of 143.15 g/mol . sigmaaldrich.comsigmaaldrich.com The theoretical elemental composition can be calculated as follows:

Carbon (C): (8 * 12.011) / 143.15 * 100% = 67.10%

Hydrogen (H): (5 * 1.008) / 143.15 * 100% = 3.52%

Nitrogen (N): (3 * 14.007) / 143.15 * 100% = 29.38%

In a typical procedure, a precisely weighed sample of the compound is combusted at high temperature. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. A close correlation between the experimental "found" values and the "calculated" theoretical values (typically within ±0.4%) provides strong evidence of the sample's purity and confirms the molecular formula.

Table 2: Theoretical vs. Experimental Elemental Analysis Note: The "Experimental (%)" values are hypothetical examples illustrating a successful analysis.

| Element | Theoretical (%) for C₈H₅N₃ | Experimental (%) (Example) |

|---|---|---|

| Carbon (C) | 67.10 | 67.05 |

| Hydrogen (H) | 3.52 | 3.55 |

Chromatographic Techniques (e.g., TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of a sample and for monitoring the progress of a chemical reaction. Thin-layer chromatography (TLC) is a simple, rapid, and widely used technique for this purpose. nih.gov

In the context of synthesizing this compound, TLC can be used to track the consumption of the starting materials (e.g., benzimidazole) and the formation of the product. nih.govsemanticscholar.org A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then placed in a chamber containing a suitable mobile phase (eluent). The choice of eluent is crucial; for benzimidazole derivatives, mixtures of a non-polar solvent like n-hexane or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) are common. nih.gov

The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. The spots can be visualized under UV light (254 nm) or by using a chemical staining agent, such as iodine vapor. nih.govsemanticscholar.org The purity of the final product is confirmed by the presence of a single spot on the TLC plate. The Retention Factor (Rƒ), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.

Table 3: Example TLC System for Benzimidazole Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum sheets |

| Mobile Phase | Ethyl Acetate / n-Hexane (e.g., 3:7 v/v) |

| Visualization | UV lamp (254 nm) and/or Iodine vapor |

| Observation | A pure sample of this compound should appear as a single spot with a specific Rƒ value. |

Theoretical and Computational Chemistry Studies of 1h Benzimidazole 1 Carbonitrile Systems

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations have become an indispensable tool for predicting the molecular properties and reactivity of benzimidazole (B57391) systems. These methods allow for the detailed examination of molecular structure, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For benzimidazole derivatives, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311++G(d,p), are utilized to optimize molecular geometries and predict vibrational frequencies. nih.gov Studies on related benzimidazole derivatives have demonstrated excellent agreement between experimental data and theoretical values obtained through DFT calculations. nih.gov These calculations are fundamental for understanding the structural parameters and stability of the molecule. For instance, in a study on N-Butyl-1H-benzimidazole, the optimized molecular parameters were determined using the DFT/B3LYP method with a 6-311++G(d,p) basis set, showing strong concurrence with experimental data. nih.gov

Ab Initio Methods for Electronic Structure Investigations

While DFT methods are prevalent, ab initio calculations also play a role in understanding the electronic structure of benzimidazole systems. These methods, based on first principles, provide a high level of theory for benchmarking results. Although specific ab initio studies on 1H-Benzimidazole-1-carbonitrile are not widely documented, research on the parent 1H-Benzimidazole molecule provides foundational data. nist.govnist.gov These foundational studies are crucial for understanding the fundamental electronic behavior of the benzimidazole core, which is essential for interpreting the properties of its derivatives.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule, particularly the frontier molecular orbitals, dictates its chemical reactivity and kinetic stability.

HOMO-LUMO Energy Gaps and Charge Transfer Phenomena

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining a molecule's electronic properties. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. irjweb.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a smaller gap indicates a molecule that is more easily polarized and more reactive.

In studies of various benzimidazole derivatives, the HOMO-LUMO gap has been calculated to understand intramolecular charge transfer. For a specific imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com For many benzimidazole derivatives, the HOMO is localized on the benzimidazole ring, while the LUMO is distributed over both the benzimidazole and any substituent rings. dergipark.org.tr

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Representative Benzimidazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data is for a representative imidazole derivative as specific data for this compound is not available. irjweb.com

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are derived from HOMO and LUMO energies. irjweb.comresearchgate.net These indices provide a quantitative measure of a molecule's reactivity. Chemical hardness is a measure of resistance to deformation of the electron cloud, with harder molecules having a larger HOMO-LUMO gap. nih.gov The electrophilicity index quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations:

Ionization Potential (I) = -EHOMO

Electron Affinity (A) = -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

For N-Butyl-1H-benzimidazole, the negative chemical potential indicated that the molecule is stable and does not spontaneously decompose. nih.gov

Table 2: Calculated Reactivity Descriptors for a Representative Benzimidazole Derivative

| Descriptor | Definition |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | Resistance to change in its electron distribution or charge transfer. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a chemical species due to maximal electron flow from the environment. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different colors to represent varying electrostatic potential values. Red regions indicate negative potential, which are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. nih.gov

In studies of benzimidazole derivatives, the MEP maps typically show the most negative potential (red) localized on the nitrogen atoms of the imidazole ring, making them the primary sites for electrophilic attack. nih.govdergipark.org.tr The positive potential (blue) is often found around the hydrogen atoms attached to the nitrogen, indicating their susceptibility to nucleophilic attack. nih.gov This information is crucial for understanding intermolecular interactions and chemical reactivity.

Non-Covalent Interaction Analysis

Non-covalent interactions are pivotal in determining the supramolecular architecture, crystal packing, and biological activity of benzimidazole derivatives. Computational methods offer a detailed view of these weak, yet significant, forces.

Hydrogen bonds are among the most critical non-covalent interactions in benzimidazole systems. Theoretical studies employing Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Natural Bond Orbital (NBO) analysis have been instrumental in characterizing these interactions.

QTAIM analysis provides a rigorous definition of bonding based on the topology of the electron density. orientjchem.org For hydrogen bonds, the presence of a bond critical point (BCP) between the hydrogen donor and acceptor is a key indicator. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP offer quantitative measures of the bond's strength and nature. orientjchem.org In related benzimidazole systems, QTAIM has been used to confirm the presence and characterize the nature of both intramolecular and intermolecular hydrogen bonds. researchgate.net

NCI analysis is a powerful tool for visualizing and characterizing non-covalent interactions in real space. It is based on the electron density and its reduced density gradient (RDG). NCI plots can distinguish between stabilizing hydrogen bonds, weaker van der Waals interactions, and destabilizing steric clashes. For benzimidazole derivatives, NCI analysis has been used to visualize the regions of hydrogen bonding and other weak interactions, providing a qualitative and quantitative understanding of the forces governing molecular association. researchgate.netmdpi.com

NBO analysis offers insights into the donor-acceptor interactions that constitute hydrogen bonds. mdpi.com This method analyzes the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). For a hydrogen bond X-H···Y, the key interaction is the charge transfer from the lone pair of the acceptor Y to the antibonding σ*(X-H) orbital. The second-order perturbation energy (E(2)) associated with this interaction provides a quantitative measure of the hydrogen bond strength. NBO analysis in benzimidazole derivatives has revealed significant stabilization energies arising from such interactions, confirming the importance of hydrogen bonding in their structural stability. mdpi.comesisresearch.orgesisresearch.org

Beyond hydrogen bonding, π-stacking and van der Waals interactions play a crucial role in the aggregation of benzimidazole molecules in the solid state and in biological systems. rsc.org The planar aromatic rings of the benzimidazole core are predisposed to π-π stacking interactions. rsc.orgnih.gov

Van der Waals forces, although individually weak, collectively contribute to the cohesion of molecular crystals. These non-specific interactions are ubiquitous and are accounted for in high-level computational models to accurately predict crystal structures and sublimation energies.

Vibrational and Electronic Spectral Simulations

Computational spectroscopy is a powerful tool for interpreting and predicting the vibrational and electronic spectra of molecules like this compound.

Theoretical calculations, primarily using Density Functional Theory (DFT), are widely employed to predict the infrared (IR) and Raman spectra of benzimidazole derivatives. researchgate.netmdpi.commersin.edu.tr The calculated harmonic vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data, which are inherently anharmonic. researchgate.netresearchgate.net

The assignment of the calculated vibrational modes to specific molecular motions is facilitated by Potential Energy Distribution (PED) analysis. researchgate.netmdpi.com Software like VEDA (Vibrational Energy Distribution Analysis) is commonly used for this purpose. researchgate.netmdpi.com PED provides a quantitative breakdown of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This detailed assignment is crucial for a definitive interpretation of the experimental spectra. For instance, the characteristic C≡N stretching vibration in this compound would be readily identifiable in the calculated spectrum and its PED would confirm its nature.

Table 1: Illustrative Theoretical Vibrational Frequencies and Assignments for a Benzimidazole Derivative

| Mode No. | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (PED %) |

|---|---|---|---|

| 1 | 3080 | 3085 | ν(C-H) (95) |

| 12 | 1625 | 1630 | ν(C=C) (50), ν(C=N) (30) |

| 25 | 1450 | 1455 | δ(C-H) (45), ν(C-C) (40) |

| 38 | 750 | 755 | γ(C-H) (80) |

Note: This table is illustrative and does not represent the actual data for this compound. ν: stretching, δ: in-plane bending, γ: out-of-plane bending.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis electronic absorption spectra. researchgate.net These calculations provide information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π). esisresearch.org The simulated spectra can be compared with experimental data to aid in the assignment of absorption bands. researchgate.netresearchgate.net

The solvent environment can significantly influence the UV-Vis spectrum of a molecule, causing shifts in the absorption maxima (solvatochromism). sciencepublishinggroup.comrsc.org Computational models can account for these solvent effects through various approaches. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. rsc.org This approach can capture the bulk electrostatic effects of the solvent. mdpi.com For more specific solute-solvent interactions, such as hydrogen bonding, explicit solvent models, where a few solvent molecules are included in the quantum mechanical calculation, or combined quantum mechanics/molecular mechanics (QM/MM) approaches can be employed. rsc.org These simulations can predict bathochromic (red) or hypsochromic (blue) shifts depending on the polarity of the solvent and the nature of the electronic transition. sciencepublishinggroup.com

Table 2: Simulated UV-Vis Absorption Maxima (λ_max) of a Benzimidazole Derivative in Different Solvents

| Solvent | Experimental λ_max (nm) | Calculated λ_max (nm) | Transition |

|---|---|---|---|

| Gas Phase | - | 275 | π→π |

| Cyclohexane | 280 | 279 | π→π |

| Acetonitrile | 285 | 284 | π→π |

| Ethanol | 288 | 287 | π→π |

Note: This table is illustrative and does not represent the actual data for this compound.

Reactivity Descriptors and Global Chemical Parameters

Conceptual DFT provides a framework for understanding and predicting the chemical reactivity of molecules through various descriptors. These parameters are derived from the electronic structure of the molecule and offer insights into its stability and reactivity patterns.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this context. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

From these frontier orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The tendency of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the stabilization energy when the system acquires an additional electronic charge (ω = χ² / 2η).

These parameters are invaluable for comparing the reactivity of different benzimidazole derivatives and for predicting their behavior in chemical reactions. For instance, a molecule with a high electrophilicity index would be expected to be a good electrophile.

Table 3: Calculated Global Reactivity Descriptors for a Hypothetical Benzimidazole Derivative

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.5 |

| E_LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.5 |

| Chemical Softness (S) | 0.2 |

| Electrophilicity Index (ω) | 3.2 |

Note: This table is illustrative and does not represent the actual data for this compound.

Chemical Hardness, Softness, and Electronegativity

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of a molecule through various descriptors, including chemical hardness (η), softness (S), and electronegativity (χ). These global reactivity indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ) represents the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). A higher electronegativity value indicates a greater ability to attract electrons.

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO energy gap are generally considered to be "hard," indicating higher stability and lower reactivity.

Chemical Softness (S) is the reciprocal of chemical hardness and signifies the ease with which a molecule's electron cloud can be polarized. "Soft" molecules have a small HOMO-LUMO energy gap and are typically more reactive.

Table 1: Illustrative Global Reactivity Descriptors for a Benzimidazole Derivative

| Parameter | Symbol | Formula | Example Value (eV) for a Benzimidazole Derivative |

| HOMO Energy | EHOMO | - | -6.2 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 |

| Chemical Softness | S | 1/η | 0.426 |

Note: The values in this table are illustrative and based on general findings for benzimidazole derivatives; they are not specific to this compound.

Fukui Functions for Local Reactivity Prediction

f+(r): Predicts the site for a nucleophilic attack (where an electron is added).

f-(r): Predicts the site for an electrophilic attack (where an electron is removed).

f0(r): Predicts the site for a radical attack.

For benzimidazole systems, computational studies have demonstrated the utility of Fukui functions in understanding their reactivity. For example, in a study of N-Butyl-1H-benzimidazole, Fukui functions were calculated to characterize the molecule's reactivity. nih.govnih.gov In the case of this compound, the nitrogen atoms of the imidazole ring and the carbon and nitrogen atoms of the nitrile group would be of particular interest for local reactivity analysis. The electron-withdrawing nature of the cyano group is expected to make the carbon atom of the nitrile group a likely site for nucleophilic attack, while the nitrogen atom of the nitrile and the imidazole ring nitrogens would be susceptible to electrophilic attack.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Benzimidazole derivatives have been identified as promising candidates for NLO materials due to their extended π-conjugated systems, which can lead to large molecular hyperpolarizabilities. biointerfaceresearch.commdpi.com

Computational methods, particularly DFT, are powerful tools for the prediction and analysis of NLO properties. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value of the first-order hyperpolarizability is a primary indicator of a strong NLO response.

Studies on various substituted benzimidazoles have shown that the NLO properties are highly dependent on the nature and position of the substituents. biointerfaceresearch.commdpi.com The presence of electron-donating and electron-accepting groups within the same molecule can enhance the intramolecular charge transfer and, consequently, the NLO response. In this compound, the benzimidazole ring acts as a π-electron system, and the carbonitrile group is a strong electron-withdrawing group. This donor-acceptor-like arrangement suggests that this compound could exhibit significant NLO properties.

Table 2: Calculated NLO Properties for a Benzimidazole Derivative (Illustrative)

| Property | Symbol | Unit (a.u.) | Example Value |

| Dipole Moment | μ | Debye | 3.5 |

| Linear Polarizability | α | 10-24 esu | 25.0 |

| First-Order Hyperpolarizability | β | 10-30 esu | 150.0 |

Note: These values are for illustrative purposes and are based on data from studies on other benzimidazole derivatives. They are not specific to this compound.

Molecular Modeling and Docking Studies for Understanding Molecular Interactions (pre-biological target binding mechanisms)

Molecular modeling and docking are indispensable computational techniques in drug discovery and design, providing insights into the potential binding of a molecule to a biological target, such as a protein or enzyme, before it is synthesized and tested in a lab. These methods predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

The benzimidazole scaffold is a common feature in many biologically active compounds, and numerous molecular docking studies have been performed on its derivatives to understand their mechanism of action. nih.govnih.govnih.govresearchgate.netrsc.orgjaptronline.comresearchgate.netnih.gov These studies typically involve:

Homology Modeling: Building a 3D model of the target protein if its experimental structure is not available.

Ligand Preparation: Generating the 3D structure of the benzimidazole derivative and optimizing its geometry.

Docking Simulation: Placing the ligand into the active site of the protein and calculating the binding affinity (often expressed as a docking score or binding energy).

Analysis of Interactions: Visualizing the binding mode and identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

Exploration of Advanced Applications and Research Prospects Strictly Excluding Prohibited Elements

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The benzimidazole (B57391) scaffold, including its carbonitrile derivatives, is a cornerstone in synthetic organic chemistry due to its prevalence in a multitude of biologically active molecules. nih.gov These structures serve as essential building blocks for creating more complex molecules with tailored properties. nih.gov The synthetic versatility of benzimidazoles allows for the introduction of various substituents at multiple positions, which is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies. isnra.net

Standard synthetic routes to the benzimidazole core often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as aldehydes, nitriles, or orthoesters. google.comwikipedia.org These reactions can be performed using various reagents and conditions, from harsh acidic environments to the use of oxidizing agents. wikipedia.org Modern, more environmentally friendly methods, such as microwave-assisted synthesis, have been developed to improve reaction times and yields. google.comacs.org

The presence of the carbonitrile (-CN) group on the benzimidazole ring, as in 1H-Benzimidazole-1-carbonitrile, offers a reactive handle for further chemical transformations. isnra.net The nitrile can be hydrolyzed, reduced, or converted into other functional groups, making it a valuable intermediate for elaborating the molecular structure. For instance, the synthesis of 2-aryl-5-cyano-1H-benzimidazoles has been reported as a key intermediate step in the creation of more complex bioactive molecules. wikipedia.org The reactivity of the cyano group is a key area of investigation for further functionalization and the development of novel compounds. isnra.net The general synthetic utility is highlighted by the creation of various derivatives, including those with substitutions at the N-1, C-2, and C-5/6 positions, which are considered vital for pharmacological effects. google.com

| Synthesis Method | Precursors | Reagents/Conditions | Outcome |

| Condensation | o-phenylenediamines and carboxylic acids/derivatives | Acid catalysts (e.g., HCl, PPA) or oxidizing agents (e.g., Na2S2O5) | Synthesis of the core benzimidazole structure. google.comwikipedia.org |

| Microwave-Assisted | Substituted o-phenylenediamine (B120857) and DMF | Butanoic acid | Reduced reaction time and improved yields of 1H-benzimidazole derivatives. acs.org |

| N-1 Substitution | 1H-benzimidazole derivatives and substituted halides | Base (e.g., Potassium carbonate) | Creation of N-1 substituted benzimidazoles. google.com |

Applications in Materials Science and Functional Materials Development

The unique electronic and photophysical properties of benzimidazole derivatives make them attractive candidates for applications in materials science. evitachem.com The benzimidazole moiety can act as a multifunctional unit, serving as an electron acceptor, a π-bridge, and a metal-ion chelator, making it an exceptional building block for functional materials. evitachem.com

Benzimidazole derivatives are widely explored in the design of fluorescent chemosensors for detecting various ions and biomolecules. evitachem.com While many simple benzimidazoles fluoresce in the UV region, which can be a limitation, their structures can be modified to shift emission into the visible spectrum. plos.org The development of these sensors often relies on mechanisms like intramolecular charge transfer (ICT), which can be modulated by the binding of an analyte.

Recent research has produced benzimidazole-based fluorescent probes with high selectivity and sensitivity for various targets:

Cysteine Detection: A benzimidazole-based fluorescent "turn-on" probe (ABIA) demonstrated excellent selectivity for cysteine over other amino acids, with a rapid response time and a low detection limit of 16.3 nM. plos.org

Boronic Acid Sensing: A novel sensor, BITQ, based on the 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) skeleton, was developed for targeting boronic acids. It exhibited a significant fluorescence increase upon reaction with the analyte and a high quantum yield of 0.53. isnra.net

Ion Detection: Imidazole-based sensors have been designed for the reversible detection of cyanide (CN⁻) and mercury (Hg²⁺) ions, operating through fluorescence quenching and metal-assisted elimination mechanisms. witofly.com

| Sensor Base | Target Analyte | Detection Mechanism | Key Finding |

| Benzimidazole-anthracene (ABIA) | Cysteine | Fluorescence turn-on | Limit of detection of 16.3 nM. plos.org |

| 2-(2-Hydroxyphenyl)-1H-benzimidazole (BITQ) | Boronic Acids | Fluorescence turn-on | High quantum yield (0.53) and rapid reaction. isnra.net |

| Phenanthroimidazole derivative | Cyanide (CN⁻) and Mercury (Hg²⁺) | Reversible fluorescence quenching | Detection limits in the micromolar range. witofly.com |

The tunable electronic properties of benzimidazole derivatives make them valuable components in the development of advanced materials for electronic applications. evitachem.com They are incorporated into systems designed for photovoltaics and organic light-emitting diodes (OLEDs).

Organic Thermoelectrics: New n-type dopants for organic thermoelectric materials have been synthesized based on the 1H-benzimidazole structure. These dopants, when mixed with a polymer like PNDI(OD)-2T, have shown the potential to improve the electrical conductivity of the material, a key parameter for thermoelectric efficiency. northwestern.edu

Perovskite Solar Cells: Small-molecular benzimidazole derivatives have been synthesized and investigated as hole transport layer (HTL) materials in perovskite solar cells, demonstrating enhanced power conversion efficiency. nih.gov

Organic Light-Emitting Diodes (OLEDs): Phenanthroimidazole-based materials, which contain a benzimidazole-like core, have been designed for high-efficiency deep-blue OLEDs. Isomer engineering of these molecules has been shown to significantly improve device performance, achieving high external quantum efficiencies (EQE) up to 7.87%. acs.org

Crystal engineering allows for the design of solid-state materials with specific properties by controlling intermolecular interactions. In benzimidazole derivatives, non-covalent interactions such as hydrogen bonds (N-H···N) and π-π stacking play a crucial role in determining the molecular packing in the crystal lattice. nih.gov

The study of single-crystal X-ray diffraction data provides detailed insights into these interactions. For example, the crystal structure of 1-benzyl-1H-benzimidazole reveals chains linked by C-H···N hydrogen bonds and stabilized by C-H···π interactions. nih.gov In other derivatives, like 3-[(1H-Benzimidazol-2-yl)sulfanyl-methyl]benzonitrile, intermolecular N-H···N hydrogen bonds are the dominant feature leading to chain formation. Hirshfeld surface analysis is another powerful tool used to investigate non-covalent interactions and understand the crystal packing of these compounds. nih.gov By modifying substituents on the benzimidazole ring, it is possible to influence these interactions and thus tailor the solid-state properties of the material, which is critical for applications in organic electronics where molecular packing directly affects performance. nih.gov

The photoactive properties of benzimidazole derivatives are central to their use in sensors and optoelectronic devices. The photophysical characteristics are heavily influenced by the molecular structure, particularly the nature and position of electron-donating and electron-accepting groups. evitachem.com

These compounds can be designed as "push-pull" systems, where electron-donating and electron-withdrawing substituents create a charge-transfer character that governs their optical and electronic properties. evitachem.com Research into new benzimidazole derivatives for photovoltaics has focused on their optical and electrochemical properties, which are essential for their function as light-harvesting or charge-transporting materials. nih.gov The ability to tune the luminescence of these molecules, for instance by incorporating them into frameworks like zeolitic imidazolate framework-8 (ZIF-8), opens up possibilities for creating novel molecular fluorescence sensing platforms.

Research in Agrochemical Science

The benzimidazole scaffold is a well-established and vital component in the field of agrochemical science, primarily due to its potent fungicidal activity. nih.govisnra.net Benzimidazole fungicides were first developed in the 1960s and are known for being highly effective, systemic, and broad-spectrum agents used to control a wide range of plant diseases caused by fungi, particularly from the Ascomycetes and Basidiomycetes classes. nih.govwikipedia.org

The primary mechanism of action for these fungicides is the inhibition of fungal cell division (mitosis) by binding to the protein β-tubulin, which disrupts the formation of the mitotic spindle. wikipedia.org This specific, single-site mode of action, while initially very effective, has also led to the significant problem of fungicide resistance in various pathogenic fungi. wikipedia.org

Research in this area focuses on several key aspects:

Synthesis of New Derivatives: Scientists continue to synthesize new benzimidazole derivatives to overcome resistance and broaden the spectrum of activity. For example, novel benzimidazole-1,2,4-triazole derivatives have been created and shown to exhibit significant antifungal potential.

Understanding Resistance: A major area of research involves studying the genetic basis of resistance in fungi and nematodes. plos.orgnih.gov Specific point mutations in the β-tubulin gene are known to confer resistance, and understanding these mutations is crucial for developing new control strategies.

Nematicidal Activity: Beyond their use as fungicides, benzimidazoles are also employed as anthelmintics to control parasitic nematodes in livestock, a field closely related to agriculture. nih.gov Research using model organisms like Caenorhabditis elegans helps to elucidate the mechanism of action and resistance in these pests. nih.gov

While the direct application of this compound itself is not extensively documented in agrochemical literature, the foundational research on the broader class of benzimidazoles, including those with cyano-substitutions, highlights the enduring importance of this chemical scaffold in protecting crops and livestock. nih.gov

Fungicidal and Anthelmintic Compound Development (non-clinical mechanistic aspects)

Benzimidazole compounds, a class to which this compound belongs, are recognized for their broad-spectrum anthelmintic and fungicidal properties. The core mechanism of their action is the disruption of tubulin polymerization. researchgate.net This interference with the cytoskeleton is a primary contributor to their efficacy against a range of parasites and fungi. researchgate.net

The development of resistance to benzimidazole-based fungicides is a notable concern in agriculture. tandfonline.com The mechanisms of action for these compounds are complex and can involve the inhibition of cell viability and the disruption of crucial cellular processes like glucose utilization. researchgate.net Research into benzimidazole derivatives continues to explore their potential by modifying their chemical structures to enhance their biological activity. rjptonline.org

Environmental Fate, Persistence, and Degradation Pathway Studies of Agrochemical Benzimidazoles

The environmental fate of agrochemical benzimidazoles is a critical area of study due to their widespread use. researchgate.net When applied to crops, these compounds can adsorb to soil particles or leach into groundwater, posing potential environmental risks. tandfonline.comnih.gov The persistence of these chemicals in the soil is influenced by factors such as soil composition and microbial activity. researchgate.net

Biodegradation is a key process in the removal of toxic pesticides from the environment. nih.gov Studies have shown that certain bacterial and fungal strains can effectively degrade benzimidazole fungicides. For instance, Pseudomonas syringae and Penicillium chrysogenum have demonstrated a high capability for degrading fuberidazole, a type of benzimidazole fungicide. tandfonline.comnih.gov The degradation process often involves oxidation, reduction, and hydrolysis of the fungicide's structure. tandfonline.com

Table 1: Biodegradation of Fuberidazole by Different Microbial Strains

| Microbial Strain | Type | Degradation Percentage (after 35 days) |

| Pseudomonas syringae | Bacterium | 91% |

| Penicillium chrysogenum | Fungus | 86% |

| Aspergillus niger | Fungus | 59% |

| Aspergillus flavus | Fungus | 57% |

| Xanthomonas citri | Bacterium | 31% |

Data sourced from a study on the environmental detoxification of Fuberidazole. nih.gov

Applications in Biochemical and Analytical Sciences

Probes for Studying Enzyme Functions and Protein-Ligand Interactions

Benzimidazole derivatives serve as valuable tools in biochemical research for studying enzyme functions and protein-ligand interactions. Their ability to interact with various biological targets, including enzymes and receptors, makes them useful as molecular probes. For example, certain benzimidazole compounds have been designed to inhibit specific enzymes, such as lysine (B10760008) demethylases, allowing researchers to investigate the roles of these enzymes in cellular processes. acs.org The interaction of these compounds with their target proteins can be analyzed through techniques like X-ray crystallography to understand the precise binding mechanisms. acs.org

Utilization as Standards and Reagents in Advanced Chromatographic and Spectroscopic Analytical Techniques

In the realm of analytical chemistry, this compound and its derivatives are utilized as standards and reagents. High-performance liquid chromatography (HPLC) and infrared (IR) spectroscopy are common techniques where the purity and structural characteristics of these compounds are confirmed. For instance, the nitrile stretch in 1H-Benzimidazole-6-carbonitrile can be specifically identified using IR spectroscopy. Furthermore, spectroscopic investigations, combining experimental and theoretical methods like Density Functional Theory (DFT), are employed to characterize the vibrational spectra and electronic properties of benzimidazole derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design and Optimization (mechanistic and molecular features)

Structure-activity relationship (SAR) studies are fundamental to the design and optimization of new benzimidazole-based compounds with enhanced biological activities. nih.govresearchgate.net These studies systematically investigate how modifications to the chemical structure of the benzimidazole scaffold affect its interaction with biological targets. nih.gov

Elucidating Molecular Features Influencing Specific Biological Target Interactions (e.g., enzyme inhibition, receptor affinity)

SAR studies have revealed that substitutions at various positions on the benzimidazole ring, particularly at the N1, C2, C5, and C6 positions, significantly influence the compound's biological activity. rjptonline.orgnih.gov For instance, the introduction of different functional groups can enhance the compound's affinity for a specific enzyme or receptor. acs.org

In the context of enzyme inhibition, SAR studies have guided the development of potent inhibitors of enzymes like epidermal growth factor receptor (EGFR) and BRAFV600E, which are implicated in cancer. nih.govnih.gov Docking studies and molecular modeling are often used to predict and rationalize the binding interactions between the benzimidazole derivatives and their target proteins. nih.gov These studies have shown that specific interactions, such as hydrogen bonding and cation-π interactions with key amino acid residues in the active site of an enzyme, are crucial for inhibitory activity. acs.orgnih.gov

Similarly, the affinity of benzimidazole derivatives for specific receptors, such as the 5-HT4 receptor, can be modulated by altering the substituents on the benzimidazole ring and associated moieties. researchgate.net This allows for the fine-tuning of the pharmacological profile of these compounds, leading to the development of selective agonists or antagonists. researchgate.net

Table 2: Key Positions for Substitution on the Benzimidazole Ring and their Influence

| Position | Influence on Biological Activity |

| N1 | Substitutions can significantly impact anti-inflammatory and antimicrobial activities. rjptonline.orgnih.gov |

| C2 | A primary site for modification to enhance a wide range of biological effects, including antimicrobial and anticancer properties. rjptonline.orgresearchgate.net |

| C5/C6 | Substitutions at these positions are crucial for modulating anti-inflammatory and antimicrobial efficacy. rjptonline.orgnih.gov |

This table synthesizes findings from multiple SAR studies on benzimidazole derivatives.

Rational Design Strategies for Novel Molecular Scaffolds with Desired Interactions

The rational design of novel molecular scaffolds based on the this compound framework is a key area of research. nih.gov The chemical flexibility of the benzimidazole ring allows for easy functionalization at multiple positions, enabling chemists to fine-tune properties like solubility, potency, and selectivity. researchgate.net Structure-activity relationship (SAR) studies are crucial in this process, revealing how different substituents on the benzimidazole ring influence biological activity. mdpi.com

Key strategies in the rational design of benzimidazole derivatives include:

Substitutions at N1, C2, C5, and C6: These positions on the benzimidazole nucleus have been identified as critical for modulating anti-inflammatory and other biological activities. mdpi.com

Hybrid Molecules: Conjugating benzimidazoles with other bioactive scaffolds is a strategy to achieve synergistic effects. nih.gov For instance, benzimidazole-triazole hybrids have shown enhanced pharmacological activity. nih.govnih.gov

Isosteric Replacement: The benzimidazole scaffold is a structural isostere of purines and indoles, suggesting a favorable affinity for various receptor types. frontiersin.org This principle guides the design of derivatives that can mimic the interactions of endogenous ligands.

Computational Modeling: Molecular docking studies are instrumental in predicting the binding affinities and modes of interaction of newly designed compounds with their biological targets, providing a framework for future drug development. researchgate.net

These design strategies leverage the inherent properties of the benzimidazole core to create novel compounds with specific and enhanced biological activities. The ability to form strong hydrogen bonds and engage in π-π stacking interactions further enhances their binding affinity to biomolecules. researchgate.net

Mechanistic Investigations of Biological Activities (Focused on Molecular Mechanisms and Target Interactions, Excluding Clinical/Efficacy Data)

Inhibition of Topoisomerase I and II Activity (molecular level)

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.govclemson.edu Benzimidazole derivatives have been shown to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II). frontiersin.orgnih.govnih.gov

The mechanism of inhibition often involves the stabilization of the enzyme-DNA covalent complex. For example, some bis-benzimidazole derivatives exhibit high-affinity binding to DNA, which in turn inhibits the formation of the cleavable complex by Topo I and Topo II. nih.gov The flexible nature of the bis-benzimidazole ring is thought to facilitate this interaction. nih.gov

Molecular docking studies have provided insights into the specific interactions between benzimidazole derivatives and topoisomerases. For instance, certain benzimidazole-triazole hybrids have been shown to form key hydrogen bonds with amino acid residues within the active site of human DNA topoisomerase I, such as N352, D533, and R364, anchoring the compound and enhancing its inhibitory effect. nih.govacs.org These compounds act as topoisomerase poisons, stabilizing the cleavage complex and leading to DNA strand breaks. acs.org

Interestingly, some benzimidazole derivatives, such as DMA, have shown selective and differential inhibition of human and E. coli DNA topoisomerase I. nih.gov This selectivity is attributed to different binding kinetics, with reversible binding to the human enzyme and irreversible binding to the bacterial enzyme. nih.gov Furthermore, these compounds have demonstrated activity against clinically relevant camptothecin-resistant mutants of human topoisomerase I. nih.gov

Interactions with Nucleic Acids (e.g., DNA intercalation, covalent binding mechanisms)

The interaction of this compound derivatives with nucleic acids is a key aspect of their biological activity. These interactions can occur through several modes, including DNA minor groove binding, intercalation, and covalent binding. researchgate.netnih.gov

Many benzimidazole derivatives function as DNA minor groove binders, particularly at AT-rich sequences. researchgate.netnih.gov This binding is driven by non-covalent interactions such as hydrogen bonding, electrostatic forces, and van der Waals interactions. nih.gov The structural similarity of the benzimidazole scaffold to purine (B94841) bases facilitates this interaction. nih.gov

Covalent binding to DNA is a less common but potent mechanism of action. This involves the formation of a stable, irreversible bond between the benzimidazole derivative and the DNA molecule. For instance, some pyrrolobenzodiazepine-conjugated benzimidazole derivatives have demonstrated potent inhibition of cancer cell growth through their strong DNA-binding affinity. nih.gov

The table below summarizes the DNA binding constants of some benzimidazole derivatives.

| Compound | Binding Constant (Kb) (M-1) | Reference |

| Complex 2 (Cu(II) complex of a benzimidazole Schiff base) | 3.27 x 10^5 | nih.govrsc.org |

| Complex 5 (Pd(II) complex of a benzimidazole Schiff base) | 6.40 x 10^3 | nih.govrsc.org |

| Complex 1 (Cu(II) complex of a benzimidazole Schiff base) | 3.5 x 10^5 | rsc.org |

| Complex 3 (Cu(II) complex of a benzimidazole Schiff base) | 3.2 x 10^5 | rsc.org |

Modulation of Specific Receptor Pathways (e.g., 5-HT4 receptor affinity and agonism/antagonism)

Benzimidazole derivatives have been investigated for their ability to modulate specific receptor pathways, with a notable focus on the 5-HT4 serotonin (B10506) receptor. nih.govnih.govnih.govresearchgate.net The 5-HT4 receptor is involved in various physiological processes, and its modulation has therapeutic potential.

Structure-affinity relationship studies have been conducted to understand how different substituents on the benzimidazole ring affect binding to the 5-HT4 receptor. For example, in a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives, the substituent at the 3-position of the benzimidazole ring was found to be crucial for determining whether the compound acts as an agonist or an antagonist. nih.govresearchgate.net

Antagonist Activity: Compounds with an ethyl or cyclopropyl (B3062369) group at the 3-position exhibited moderate to high affinity for the 5-HT4 receptor and acted as antagonists. nih.govresearchgate.net

Agonist Activity: Derivatives with an isopropyl group at the 3-position showed moderate affinity and acted as partial agonists. nih.govresearchgate.net

The nature of the substituent on the piperazine (B1678402) moiety and the length of the alkylene spacer also influence the affinity and pharmacological profile. nih.govresearchgate.net The reversal of pharmacological activity with small structural changes suggests the existence of multiple binding sites on the 5-HT4 receptor. nih.govresearchgate.net

The table below presents the binding affinities and activities of some benzimidazolone derivatives at the 5-HT4 receptor.

| Compound | pEC50/pA2 | Intrinsic Activity | Reference |

| BIMU 1 | 8.0 | 0.7 | nih.gov |

| BIMU 8 | 7.9 | 0.9 | nih.gov |

| DAU 6215 | 6.5 (pA2) | Antagonist | nih.gov |

In Vitro Antimicrobial Research (mechanistic insights into bacterial/fungal inhibition)

The benzimidazole scaffold is a component of several established antimicrobial agents. nih.gov Research into the antimicrobial mechanisms of this compound derivatives has revealed several modes of action.

One key mechanism is the inhibition of bacterial DNA gyrase, an essential enzyme involved in controlling DNA topology. nih.govacs.org Inhibition of this enzyme disrupts DNA synthesis, leading to bacterial cell death. nih.gov Some benzimidazole-quinolone derivatives have also been shown to inhibit topoisomerase IV in bacteria, further impeding cell division. rjptonline.orgresearchgate.net

Another mechanism involves the disruption of the bacterial cell wall. Antibacterial benzimidazole molecules can form covalent adducts with penicillin-binding proteins (PBPs), which are transpeptidase enzymes crucial for cell wall biosynthesis. researchgate.net This prevents the formation of a stable cell wall, ultimately leading to cell lysis and death. researchgate.net

In fungi, benzimidazole derivatives primarily act by binding to β-tubulin, which inhibits the polymerization of microtubules. researchgate.net This disruption of the cytoskeleton interferes with essential cellular processes like cell division and intracellular transport, suppressing fungal growth. researchgate.net